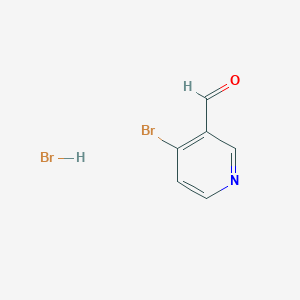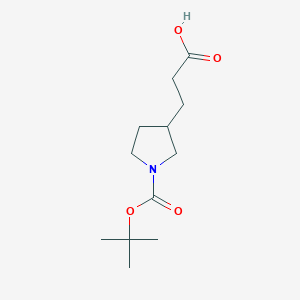
3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid
説明
“3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 1822533-03-8 . It has a molecular weight of 301.34 . It is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H23NO6/c1-14(2,3)21-13(19)15-8-9(5-6-11(16)17)7-10(15)12(18)20-4/h9-10H,5-8H2,1-4H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.34 . It is typically in powder form and is stored at 4 degrees Celsius .科学的研究の応用
Dipeptide Synthesis
This compound is utilized in the synthesis of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. Researchers have developed room-temperature ionic liquids derived from Boc-protected amino acids, which are used as starting materials in dipeptide synthesis . This method enhances amide formation without the need for additional base, yielding dipeptides in satisfactory amounts.
Ionic Liquid Formation
The Boc-protected version of this compound is instrumental in creating novel room-temperature ionic liquids (RTILs). These RTILs consist of an imidazolium cation and the anions of commercially available Boc-protected amino acids. They are clear and nearly colorless liquids at room temperature and are miscible in various organic solvents .
Peptide Chemistry
In peptide chemistry, the Boc group is essential for protecting the reactive side chains and N-terminus of amino acids. This protection is crucial when using amino acid ionic liquids as reactants and reaction media in organic synthesis .
Cancer Research
The compound has been identified as a suppressor of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions. This is achieved by inhibiting myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial-mesenchymal transition (EMT) .
Metal-Catalyzed Cross-Coupling Reactions
A derivative of this compound, N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, is frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. These reactions are pivotal in the synthesis of complex organic compounds .
Synthesis of Natural Product Intermediates
The Boc-protected form of this compound is used in the synthesis of intermediates for natural products like jaspine B, which exhibits cytotoxic activity against several human carcinoma cell lines. The synthesis involves multiple steps, including esterification, protection, and reduction processes .
Solvent Miscibility
Due to its chemical structure, the Boc-protected form of this compound is miscible in a range of organic solvents, which is beneficial for its use in various chemical reactions and processes. Its miscibility properties make it a versatile reagent in organic synthesis .
Organic Synthesis Media
The Boc-protected amino acid ionic liquids, derived from this compound, can be used as efficient reactants and reaction media in organic synthesis. Their protected nature allows for controlled reactions, particularly in selective or multistep organic syntheses .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, personal protective equipment, and procedures to follow in case of accidental release .
特性
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-6-9(8-13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHLTXJJVQMUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721059 | |
| Record name | 3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propanoic acid | |
CAS RN |
885271-17-0 | |
| Record name | 3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



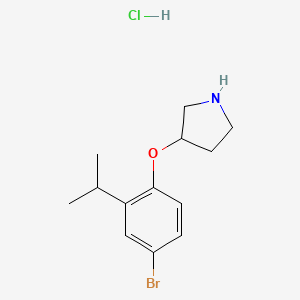
![4-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441179.png)
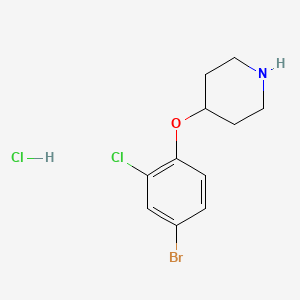
![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)
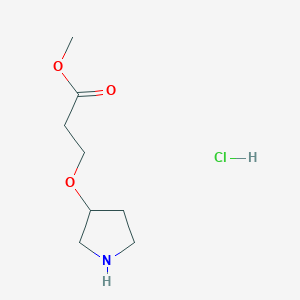
![4-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride](/img/structure/B1441185.png)
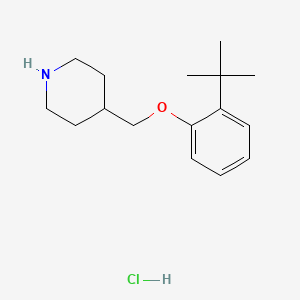

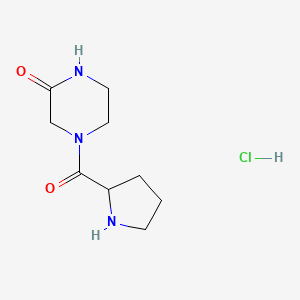
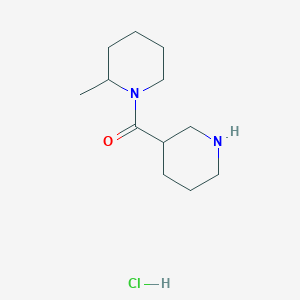


![4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1441196.png)
